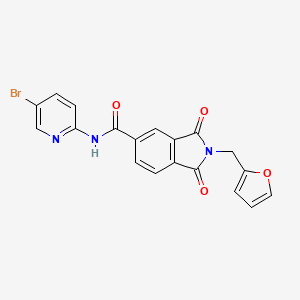
N-(5-bromo-2-pyridinyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of isoindolinecarboxamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-pyridinyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide is not fully understood. However, studies suggest that the compound may act by inhibiting specific signaling pathways involved in cell proliferation, survival, and inflammation. It has been shown to inhibit the activity of certain enzymes, including histone deacetylases and phosphodiesterases, which play a role in these pathways.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells, reduce inflammation and fibrosis, and improve insulin sensitivity in animal models. The compound has also been shown to modulate the expression of various genes and proteins involved in cell proliferation, survival, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromo-2-pyridinyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities, making it readily available for research. Additionally, the compound has been shown to have low toxicity and is well-tolerated in animal models. However, the limitations of the compound include its limited solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(5-bromo-2-pyridinyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide. These include further studies on its mechanism of action, exploring its potential use in combination with other therapies for cancer treatment, and investigating its effects on other diseases, such as diabetes and neurodegenerative disorders. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of the compound to optimize its use in clinical settings.
Conclusion:
This compound is a promising compound that has potential therapeutic applications in cancer, inflammation, and fibrosis. The compound's mechanism of action, biochemical and physiological effects, and future directions for research have been explored in this paper. Further studies are needed to fully understand the compound's potential and optimize its use in clinical settings.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide has been studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-fibrotic effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, it has been demonstrated to reduce inflammation and fibrosis in various animal models, suggesting its potential use in treating inflammatory and fibrotic diseases.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O4/c20-12-4-6-16(21-9-12)22-17(24)11-3-5-14-15(8-11)19(26)23(18(14)25)10-13-2-1-7-27-13/h1-9H,10H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQIBMUEVAWWJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,3-dichlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4403599.png)
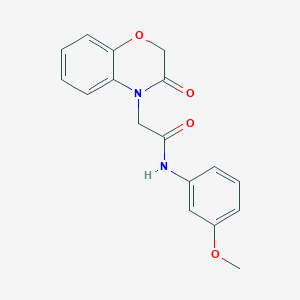
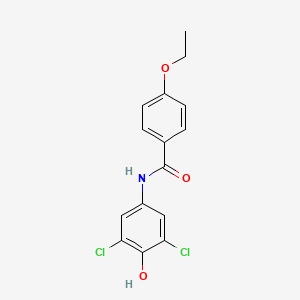
![2-[(4-fluorophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4403623.png)
![3-ethoxy-4-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4403630.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]nicotinamide](/img/structure/B4403634.png)
![1-[4-(4-iodo-2-methylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4403636.png)
![4-nitro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B4403648.png)
![1-{4-[4-(3-methylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4403654.png)
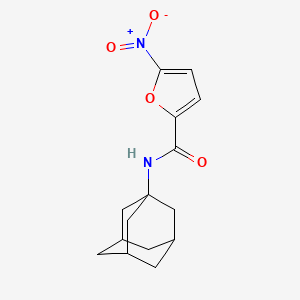
![N-[3-(anilinosulfonyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B4403665.png)
![2-[3-(1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4403667.png)
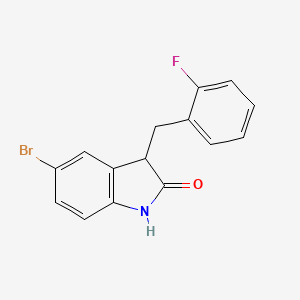
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methoxybenzamide](/img/structure/B4403680.png)